Cas no 81239-01-2 (2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-)

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- structure
81239-01-2 structure
Productnaam:2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-
CAS-nummer:81239-01-2
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD28252204
CID:704268
PubChem ID:12744625

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-
    • ethyl 3-morpholin-4-ylprop-2-enoate
    • 2-Propenoic acid,3-(4-morpholinyl)-,ethyl ester,(E)
    • 3-morpholin-4-yl-acrylic acid ethyl ester
    • ethyl (E)-3-(morpholin-4-yl)acrylate
    • ethyl (E)-3-(N-morpholino)acrylate
    • ethyl (E)-3-morpholinoacrylate
    • ethyl 3-morpholinylpropenoate
    • ethyl-3-morpholino propenoate
    • 2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- (9CI)
    • Ethyl (2E)-3-(4-morpholinyl)-2-propenoate (ACI)
    • (E)-Ethyl-3-morpholinoprop-2-enoate
    • 81239-01-2
    • W16151
    • EN300-7465637
    • CS-0047053
    • WS-02183
    • MFCD28252204
    • SCHEMBL3310731
    • ETHYL (2E)-3-(MORPHOLIN-4-YL)PROP-2-ENOATE
    • ethyl (E)-3-morpholin-4-ylprop-2-enoate
    • DZTFOBJTWGCIFC-ONEGZZNKSA-
    • InChI=1/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3/b4-3+
    • SCHEMBL23883080
    • DB-230318
    • Ethyl 3-morpholinoacrylate
    • AKOS027257018
    • 68321-77-7
    • W19591
    • MDL: MFCD28252204
    • Inchi: 1S/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3/b4-3+
    • InChI-sleutel: DZTFOBJTWGCIFC-ONEGZZNKSA-N
    • LACHT: C(/N1CCOCC1)=C\C(=O)OCC

Berekende eigenschappen

  • Exacte massa: 185.10500
  • Monoisotopische massa: 185.10519334g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 4
  • Complexiteit: 185
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 38.8Ų
  • XLogP3: 0.5

Experimentele eigenschappen

  • PSA: 38.77000
  • LogboekP: 0.33330

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117693-250mg
Ethyl (E)-3-morpholinoacrylate
81239-01-2 95%
250mg
¥527.00 2024-07-28
Enamine
EN300-7465637-0.25g
ethyl (2E)-3-(morpholin-4-yl)prop-2-enoate
81239-01-2 95%
0.25g
$174.0 2024-05-23
eNovation Chemicals LLC
Y1046628-1g
Ethyl (E)-3-Morpholinoacrylate
81239-01-2 95%
1g
$265 2024-06-07
Chemenu
CM324762-250mg
Ethyl (E)-3-Morpholinoacrylate
81239-01-2 95%
250mg
$241 2023-01-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117693-100mg
Ethyl (E)-3-morpholinoacrylate
81239-01-2 95%
100mg
¥253.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117693-1g
Ethyl (E)-3-morpholinoacrylate
81239-01-2 95%
1g
¥2213.00 2024-07-28
Alichem
A449036602-5g
Ethyl (E)-3-Morpholinoacrylate
81239-01-2 95%
5g
$737.76 2023-09-01
1PlusChem
1P005FJZ-100mg
Ethyl (E)-3-Morpholinoacrylate
81239-01-2 95%
100mg
$73.00 2024-04-21
A2B Chem LLC
AC52639-250mg
Ethyl (e)-3-morpholinoacrylate
81239-01-2 95%
250mg
$42.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTM030-250mg
ethyl (2E)-3-(morpholin-4-yl)prop-2-enoate
81239-01-2 95%
250mg
¥425.0 2024-04-17

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Water ;  rt; 10 min, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Referentie
Green H2O-Promoted Solvent-Free Synthesis of Enaminocarbonyl Compounds with High Stereoselectivity from Electron-Deficient Terminal Alkynes
Chen, Xiao Yun; et al, Synlett, 2020, 31(9), 878-882

Synthetic Routes 2

Reactievoorwaarden
1.1 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
3.1 Solvents: Ethanol
4.1 Solvents: Ethanol
Referentie
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Synthetic Routes 3

Reactievoorwaarden
1.1 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Referentie
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Referentie
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Water
1.2 Solvents: Dimethylformamide
2.1 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
4.1 Solvents: Ethanol
5.1 Solvents: Ethanol
Referentie
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid magnesium salt (1:1) Solvents: Ethanol ;  -10 °C; -10 °C → 25 °C; 4 - 18 h, 25 °C
Referentie
A Method for the Preparation of β-Amino-α,β-unsaturated Carbonyl Compounds: Study of Solvent Effect and Mechanism
Reyno, R. S.; et al, Organic Letters, 2020, 22(3), 1040-1045

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, rt; reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
Efficient synthesis of β-enaminoesters via highly stereoselective Reformatsky reaction with disubstituted formamides as novel electrophiles
Ke, Yi-Yin; et al, Tetrahedron Letters, 2009, 50(13), 1389-1391

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, rt; reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
Efficient synthesis of β-enaminoesters via highly stereoselective Reformatsky reaction with disubstituted formamides as novel electrophiles
Ke, Yi-Yin; et al, Tetrahedron Letters, 2009, 50(13), 1389-1391

Synthetic Routes 9

Reactievoorwaarden
1.1 2 min, rt
Referentie
Introduction of a clean and promising protocol for the synthesis of β-amino-acrylates and 1,4-benzoheterocycles: an emerging innovation
Choudhary, Garima; et al, Green Chemistry, 2011, 13(11), 3290-3299

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Tetramethyldisilazane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium Solvents: Toluene ;  1 h, rt
Referentie
Ir-catalyzed chemoselective reduction of β-amido esters: A versatile approach to β-enamino esters
Yang, Zhi-Ping; et al, Tetrahedron, 2019, 75(12), 1624-1631

Synthetic Routes 11

Reactievoorwaarden
1.1 Solvents: Ethanol
2.1 Solvents: Ethanol
Referentie
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Synthetic Routes 12

Reactievoorwaarden
1.1 Solvents: Ethanol
Referentie
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  1 h, 0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid magnesium salt (1:1) Solvents: Ethanol ;  -10 °C; -10 °C → 25 °C; 4 - 18 h, 25 °C
Referentie
A Method for the Preparation of β-Amino-α,β-unsaturated Carbonyl Compounds: Study of Solvent Effect and Mechanism
Reyno, R. S.; et al, Organic Letters, 2020, 22(3), 1040-1045

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
2.1 Solvents: Ethanol
3.1 Solvents: Ethanol
Referentie
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Water
1.2 Solvents: Dimethylformamide
2.1 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Referentie
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Raw materials

2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)- Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:81239-01-2)2-Propenoic acid, 3-(4-morpholinyl)-, ethyl ester, (E)-
A917058
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):217.0